molecular formula C18H21N3O3S B2747434 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide CAS No. 1207028-77-0

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide

Cat. No. B2747434
CAS RN: 1207028-77-0
M. Wt: 359.44
InChI Key: IAEMMYTWJAPRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention in recent years due to their diverse biological activities . The synthesis often involves multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of “N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide” is based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives often involve isomerization of iminium intermediate (exo/endo isomerization) . The reactions improve the atom economy, selectivity, and yield of the product .

Scientific Research Applications

Biological Activity and Therapeutic Potential

Sulfonamide-based compounds, including those related to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide, exhibit a wide range of biological activities. They have been identified for their potential antibacterial, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. Recent studies have focused on the synthesis and biological evaluation of sulfonamide hybrids, revealing their pharmacological relevance across multiple therapeutic areas (Ghomashi et al., 2022).

Anticancer Activity

Research into aromatic sulfonamides containing a condensed piperidine moiety, similar in structure to the compound , has shown promising oxidative stress-inducing anticancer effects. A library of such compounds demonstrated cytotoxic effects in micromolar concentrations against various cancer cell lines, including melanoma and leukemia, highlighting their potential as anticancer agents (Madácsi et al., 2013).

Antimicrobial Properties

Studies have also explored the antimicrobial potential of sulfonamide derivatives. New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were synthesized and demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi, showcasing the antimicrobial versatility of sulfonamide-based compounds (Fadda et al., 2016).

Molecular Interaction Studies

The study of isoquinolinesulfonamide derivatives has provided insights into molecular mechanisms of action, particularly in the inhibition of protein kinases. Compounds like H-89, an isoquinolinesulfonamide, have been used to understand the role of cyclic AMP-dependent protein kinase in various cellular processes, including neurite outgrowth in PC12 cells, highlighting the application of such compounds in molecular biology research (Chijiwa et al., 1990).

Synthetic Chemistry Applications

The compound and its related derivatives have been utilized in synthetic chemistry for the development of new synthetic routes and methodologies. For instance, the synthesis of hexahydroquinolines using sulfonic acid functionalized pyridinium chloride as a catalyst demonstrates the role of sulfonamide compounds in facilitating complex chemical reactions, contributing to the advancement of synthetic organic chemistry (Khazaei et al., 2013).

Mechanism of Action

While the specific mechanism of action for “N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide” is not mentioned in the available resources, 1,2,3,4-tetrahydroisoquinoline derivatives have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The specific safety and hazards related to “N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide” are not mentioned in the available resources. It is intended for research use only and not for human or veterinary use.

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives could involve the development of novel THIQ analogs with potent biological activity . The use of environmentally friendly methods for the synthesis of THIQ derivatives is also on the rise .

properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13(2)18(22)21-9-7-14-5-6-16(10-15(14)12-21)20-25(23,24)17-4-3-8-19-11-17/h3-6,8,10-11,13,20H,7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEMMYTWJAPRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide

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